![molecular formula C12H16N2O4S B2914688 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide CAS No. 1219360-15-2](/img/structure/B2914688.png)
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This compound belongs to the class of organic compounds known as proline and derivatives .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide”, can be carried out in a multi-step manner. One method involves the reaction of pyridin-2-yl-4-oxobutanal derivatives with ®-1-(4-methoxyphenyl)ethan-1-amine .Molecular Structure Analysis
The molecular structure of “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is characterized by a five-membered pyrrolidine ring. The ring is non-planar due to sp3 hybridization, which contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space .Physical And Chemical Properties Analysis
The molecular weight of “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” is 177.25 . Other physical and chemical properties are not explicitly mentioned in the retrieved sources.Scientific Research Applications
Drug Discovery
Pyrrolidine is a versatile scaffold for novel biologically active compounds. It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Antiviral and Anticancer Therapy
Inhibition of viral reverse transcriptases and mammalian DNA polymerases by unnatural nucleoside analogs is a proven approach in antiviral and anticancer therapy . Pyrrolidine-functionalized nucleoside analogs have been synthesized and tested for their antiviral and anticancer activity .
Antibacterial Activity
Pyrrolidine compounds have shown antibacterial activity. The activity can be influenced by the N’-substituents and the 4’-phenyl substituents .
Fungicides and Antibiotics
Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides and antibiotics .
Anti-inflammatory Drugs
Pyrrole and pyrrolidine analogs are used in the development of anti-inflammatory drugs .
Cholesterol-reducing Drugs
These compounds are also used in the creation of cholesterol-reducing drugs .
Anti-tubercular Agents
Pyrrole and pyrrolidine analogs are used as anti-tubercular agents .
Antitumor Agents
Lastly, these compounds have applications as antitumor agents .
Safety and Hazards
Future Directions
The future directions for “1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide” and other pyrrolidine derivatives involve further exploration of their biological activities and the development of new synthetic strategies . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, providing a promising direction for future research .
Mechanism of Action
Target of Action
The primary target of 1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide is Stromelysin-1 . Stromelysin-1, also known as Matrix Metalloproteinase-3 (MMP-3), is an enzyme that plays a crucial role in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis .
Biochemical Pathways
Given its target, it can be inferred that it may influence pathways related to extracellular matrix remodeling .
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-4-6-10(7-5-9)19(16,17)14-8-2-3-11(14)12(13)15/h4-7,11H,2-3,8H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FECMKDZDRSAXDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((4-Methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.